

Application Notes and Protocols for CKAP4 Antibody in Western Blot Analysis

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Compound of Interest

Compound Name: AAP4

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These application notes provide detailed protocols and supporting information for the use of anti-CKAP4 antibody in Western Blot analysis. Cytoskeleton-associated protein 4 (CKAP4), also known as CLIMP-63, is a 63 kDa type II transmembrane protein that functions as a receptor for various ligands and is implicated in key cellular processes and disease states, including cancer.^[1] Accurate and reliable detection of CKAP4 by Western Blot is crucial for research in oncology, cell biology, and drug development.

Data Presentation

For optimal experimental planning and execution, the following tables summarize recommended starting conditions for Western Blot analysis using an anti-CKAP4 antibody. Note that optimal conditions should be determined experimentally by the end-user.

Table 1: Recommended Antibody Dilutions and Incubation Times

Step	Reagent	Starting Dilution/Concentration	Incubation Time	Temperature
Primary Antibody Incubation	Anti-CKAP4 Antibody	1:500 - 1:2000	1.5 hours or Overnight	Room Temperature or 4°C
Secondary Antibody Incubation	HRP-conjugated secondary antibody	1:5000 - 1:20000	1 hour	Room Temperature

Table 2: Recommended Buffers and Reagents

Buffer/Reagent	Composition	Purpose
Lysis Buffer	RIPA buffer with protease and phosphatase inhibitors	Cell lysis and protein extraction
Loading Buffer	4X SDS sample buffer	Protein denaturation and loading
Running Buffer	1X Tris-Glycine-SDS (TGS)	Gel electrophoresis
Transfer Buffer	1X Tris-Glycine with 20% Methanol	Protein transfer to membrane
Blocking Buffer	5% non-fat dry milk or BSA in TBST	Blocking non-specific binding sites
Wash Buffer	Tris-buffered saline with 0.1% Tween 20 (TBST)	Washing steps

Experimental Protocols

This section provides a detailed methodology for performing Western Blot analysis to detect CKAP4.

Sample Preparation (Cell Lysate)

- Culture cells to the desired confluency. For experiments involving treatment, ensure appropriate controls are included.
- Wash cells with ice-cold 1X Phosphate-Buffered Saline (PBS).
- Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[2]
- Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[2]
- Transfer the supernatant (protein extract) to a new tube.
- Determine the protein concentration using a suitable method, such as the Bradford or BCA protein assay.

SDS-PAGE and Protein Transfer

- Prepare protein samples by mixing the cell lysate with 4X SDS loading buffer to a final concentration of 1X.
- Heat the samples at 95-100°C for 5-10 minutes.
- Load 20-50 µg of protein per well onto an SDS-PAGE gel. Include a molecular weight marker.[2][3]
- Run the gel at 100-150 V until the dye front reaches the bottom.[2]
- Transfer the separated proteins to a nitrocellulose or PVDF membrane. The transfer can be performed at 100 V for 1-2 hours or overnight at a lower voltage in a cold room.[2]
- After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.[3]

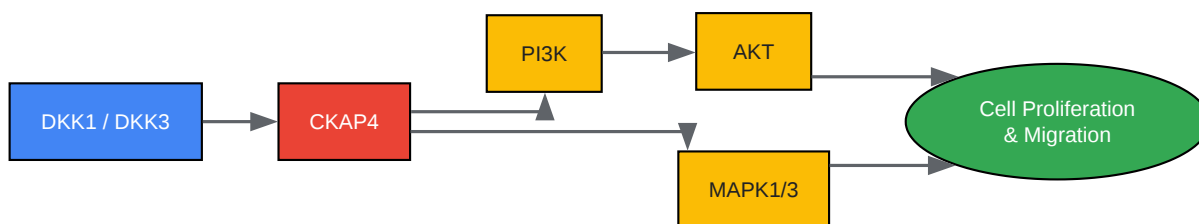
Immunoblotting and Detection

- Wash the membrane with TBST three times for 5 minutes each.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[3]
- Incubate the membrane with the primary anti-CKAP4 antibody diluted in blocking buffer. Incubation can be for 1.5 hours at room temperature or overnight at 4°C with gentle shaking. [4][5]
- Wash the membrane three times with TBST for 10 minutes each.[3]
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[3]
- Wash the membrane three times with TBST for 10 minutes each.[3]
- Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[5]
- Capture the signal using a chemiluminescence imaging system or by exposing it to X-ray film.

Mandatory Visualizations

CKAP4 Signaling Pathway

CKAP4 acts as a receptor for ligands such as Dickkopf (DKK) proteins, leading to the activation of downstream signaling pathways like PI3K/AKT and MAPK, which are crucial in cancer progression.[1]

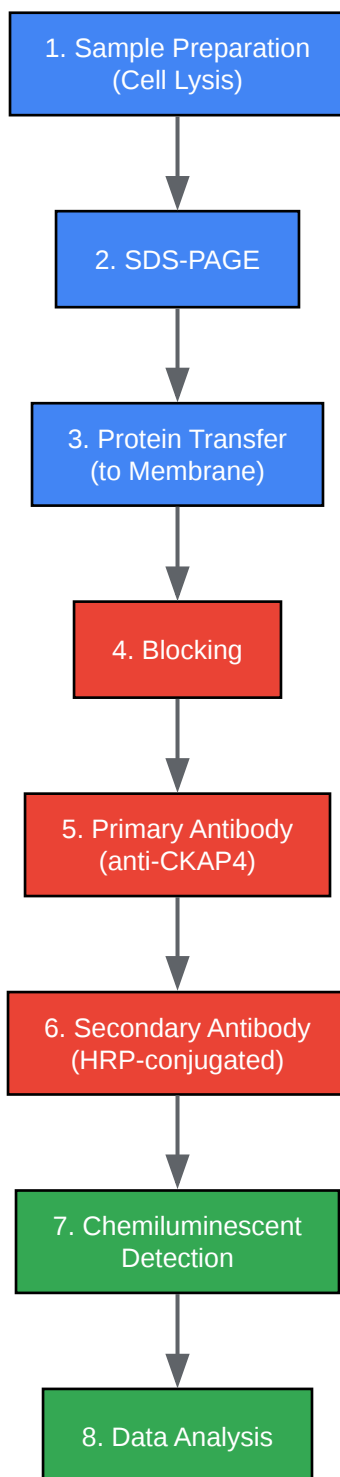


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Caption: CKAP4-mediated activation of PI3K/AKT and MAPK signaling pathways.

Western Blot Experimental Workflow

The following diagram illustrates the key steps in the Western Blotting process for CKAP4 detection.

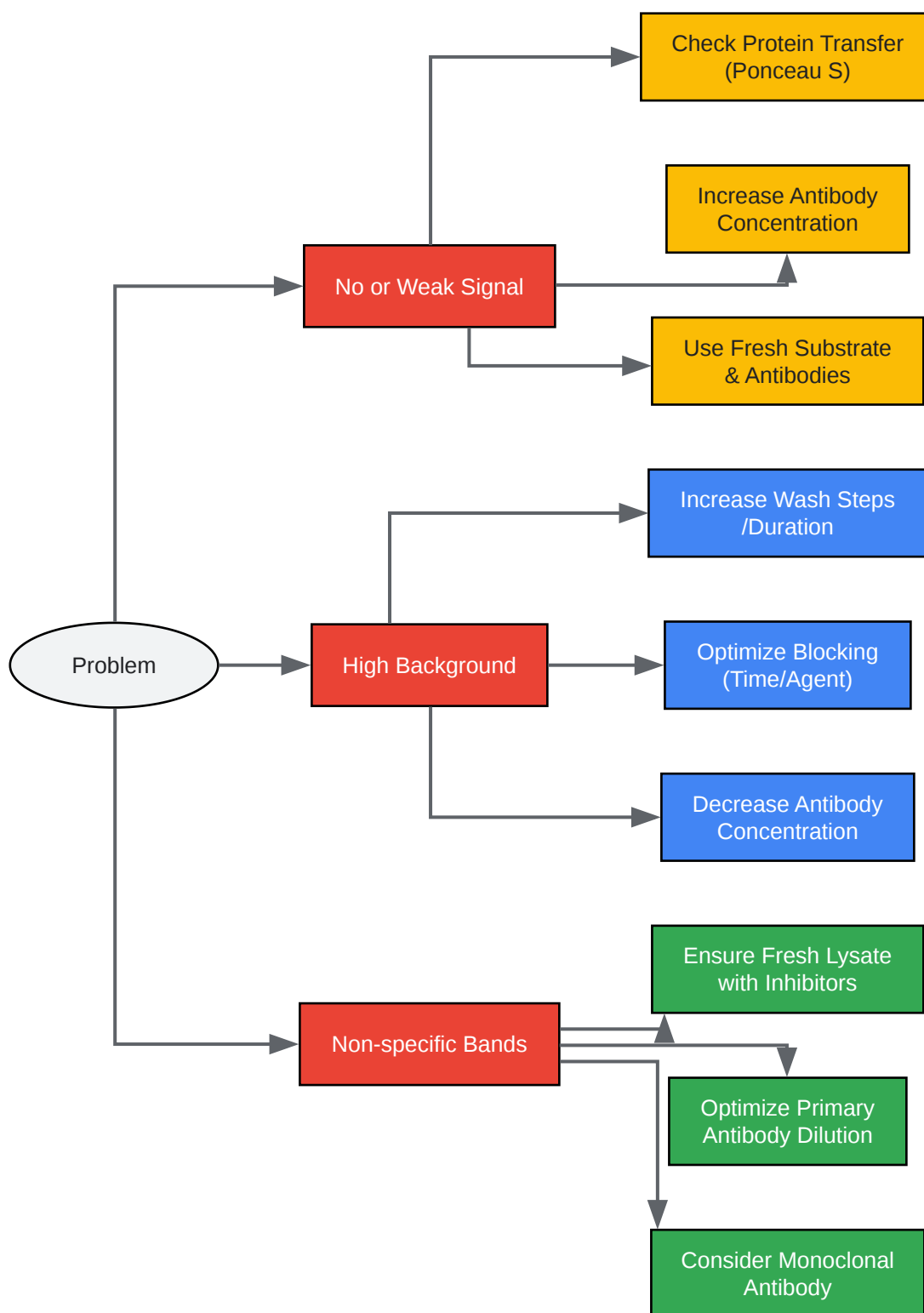


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Caption: A streamlined workflow for Western Blot analysis of CKAP4.

Troubleshooting Logic Tree

This diagram provides a logical approach to troubleshooting common issues encountered during Western Blotting.



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Caption: A decision tree for troubleshooting common Western Blot issues.

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